molecular formula C14H9Br3N2O2 B3836828 3,5-dibromo-N'-(4-bromobenzylidene)-2-hydroxybenzohydrazide

3,5-dibromo-N'-(4-bromobenzylidene)-2-hydroxybenzohydrazide

Cat. No. B3836828
M. Wt: 476.94 g/mol
InChI Key: ASQQPAZYMPSHPN-CNHKJKLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dibromo-N'-(4-bromobenzylidene)-2-hydroxybenzohydrazide is a chemical compound that has been extensively studied for its potential scientific applications. It is a hydrazone derivative that has shown promising results in various areas of research.

Mechanism of Action

The mechanism of action of 3,5-dibromo-N'-(4-bromobenzylidene)-2-hydroxybenzohydrazide is not fully understood. However, it is believed that the compound exerts its effects through various mechanisms, including:
1. Inhibition of DNA synthesis: The compound has been shown to inhibit DNA synthesis in various cancer cell lines.
2. Inhibition of protein synthesis: The compound has been shown to inhibit protein synthesis in various bacteria and fungi.
3. Activation of apoptotic pathways: The compound has been shown to activate apoptotic pathways in various cancer cell lines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,5-dibromo-N'-(4-bromobenzylidene)-2-hydroxybenzohydrazide have been extensively studied. The compound has been shown to exhibit various effects, including:
1. Reduction in bacterial and fungal growth: The compound has been shown to reduce the growth of various bacteria and fungi.
2. Reduction in cancer cell proliferation: The compound has been shown to reduce the proliferation of various cancer cell lines.
3. Reduction in inflammation: The compound has been shown to reduce inflammation in various animal models.
4. Reduction in oxidative stress: The compound has been shown to reduce oxidative stress in various in vitro assays.

Advantages and Limitations for Lab Experiments

The advantages and limitations of 3,5-dibromo-N'-(4-bromobenzylidene)-2-hydroxybenzohydrazide for lab experiments are as follows:
Advantages:
1. The compound exhibits potent antimicrobial, anticancer, anti-inflammatory, and antioxidant activities.
2. The compound is relatively easy to synthesize and purify.
3. The compound has a high yield of synthesis.
Limitations:
1. The mechanism of action of the compound is not fully understood.
2. The compound may exhibit toxicity at high concentrations.
3. The compound may exhibit low solubility in aqueous solutions.

Future Directions

There are several future directions for research on 3,5-dibromo-N'-(4-bromobenzylidene)-2-hydroxybenzohydrazide, including:
1. Investigation of the compound's mechanism of action.
2. Development of more efficient synthesis methods for the compound.
3. Investigation of the compound's potential as a therapeutic agent for various diseases.
4. Investigation of the compound's potential as a food preservative.
5. Investigation of the compound's potential as a cosmetic ingredient.
Conclusion:
3,5-dibromo-N'-(4-bromobenzylidene)-2-hydroxybenzohydrazide is a hydrazone derivative that has shown promising results in various areas of research. Its potent antimicrobial, anticancer, anti-inflammatory, and antioxidant activities make it a promising candidate for various scientific applications. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

3,5-dibromo-N'-(4-bromobenzylidene)-2-hydroxybenzohydrazide has been extensively studied for its potential scientific applications. It has shown promising results in various areas of research, including:
1. Antimicrobial activity: The compound has been shown to exhibit antimicrobial activity against various bacteria and fungi.
2. Anticancer activity: The compound has been shown to exhibit anticancer activity against various cancer cell lines.
3. Anti-inflammatory activity: The compound has been shown to exhibit anti-inflammatory activity in various animal models.
4. Antioxidant activity: The compound has been shown to exhibit antioxidant activity in various in vitro assays.

properties

IUPAC Name

3,5-dibromo-N-[(E)-(4-bromophenyl)methylideneamino]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br3N2O2/c15-9-3-1-8(2-4-9)7-18-19-14(21)11-5-10(16)6-12(17)13(11)20/h1-7,20H,(H,19,21)/b18-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQQPAZYMPSHPN-CNHKJKLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=C(C(=CC(=C2)Br)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=C(C(=CC(=C2)Br)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dibromo-N'-(4-bromobenzylidene)-2-hydroxybenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.